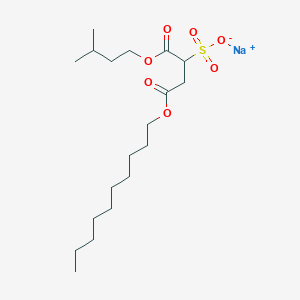
Decyl isopentyl sulfosuccinate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl isopentyl sulfosuccinate sodium salt is a surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with decyl and isopentyl alcohols. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring enhanced spreading and penetration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decyl isopentyl sulfosuccinate sodium salt typically involves the esterification of sulfosuccinic acid with decyl and isopentyl alcohols. The reaction is carried out under controlled conditions to ensure complete esterification. The general steps include:
Esterification: Sulfosuccinic acid is reacted with decyl and isopentyl alcohols in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for high yield and purity. Continuous reactors and advanced separation techniques are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl isopentyl sulfosuccinate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can hydrolyze, reverting to sulfosuccinic acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sulfosuccinic acid, decyl alcohol, isopentyl alcohol.
Oxidation: Sulfonic acids, oxidized alcohols.
Substitution: Various substituted sulfosuccinates.
Applications De Recherche Scientifique
Decyl isopentyl sulfosuccinate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and agrochemicals due to its excellent emulsifying properties.
Mécanisme D'action
The primary mechanism of action of decyl isopentyl sulfosuccinate sodium salt is its ability to reduce surface tension. This is achieved through the orientation of its hydrophobic and hydrophilic groups at interfaces, which disrupts the cohesive forces between molecules. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of various substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioctyl sodium sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dodecyl sulfate: A common surfactant with a longer alkyl chain, often used in laboratory detergents and protein denaturation.
Uniqueness
Decyl isopentyl sulfosuccinate sodium salt is unique due to its specific combination of decyl and isopentyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring moderate hydrophobicity and excellent emulsifying capabilities.
Propriétés
Numéro CAS |
72796-95-3 |
|---|---|
Formule moléculaire |
C19H35NaO7S |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
CUWYJPMVVMLTBU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


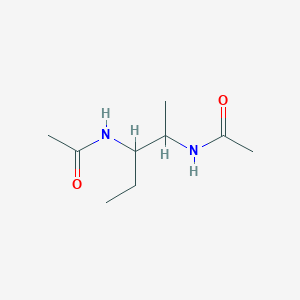

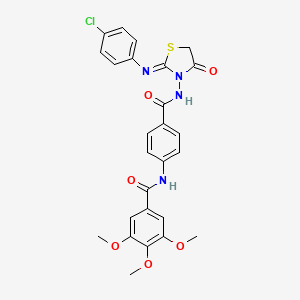
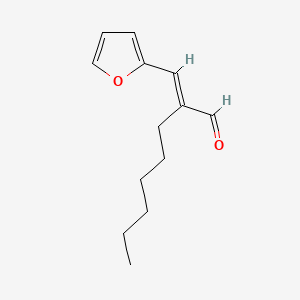
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)
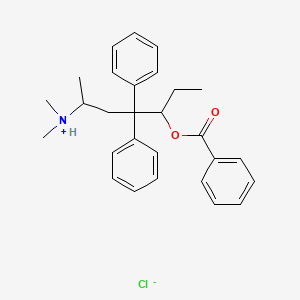
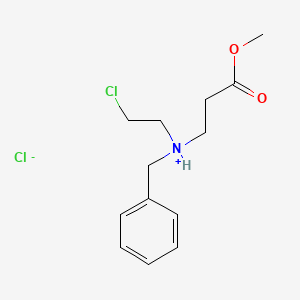
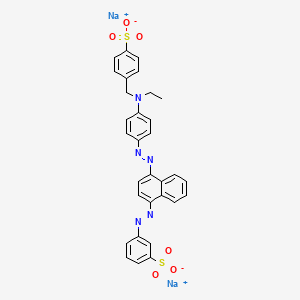
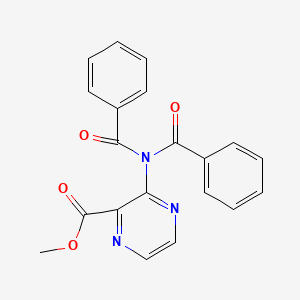
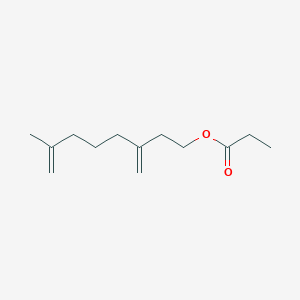

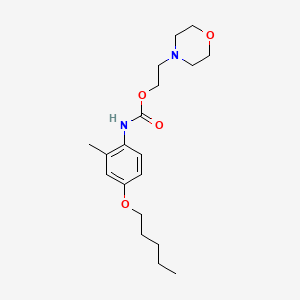
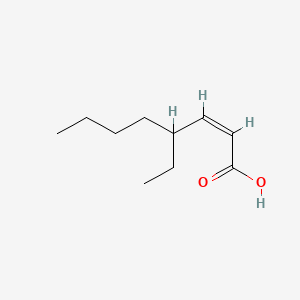
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
